

3,4-Dichloropicolinamide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-Dichloropicolinamide**

Cat. No.: **B1592909**

[Get Quote](#)

An In-depth Technical Guide to 3,4-Dichloropicolinamide

Abstract

This technical guide provides a comprehensive overview of **3,4-Dichloropicolinamide**, a chlorinated pyridinecarboxamide. Due to its status as a specialized research chemical, publicly available data is limited. This document consolidates the known chemical and physical properties, proposes a putative synthesis pathway, and explores potential biological activities based on structurally related compounds. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and development who may encounter or consider this molecule in their work.

Chemical Identity and Core Properties

3,4-Dichloropicolinamide, with the CAS number 1025720-99-3, is a halogenated aromatic compound belonging to the picolinamide class of molecules.^[1] Its core structure consists of a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions and a carboxamide group at the 2 position.

Molecular Structure

The chemical structure of **3,4-Dichloropicolinamide** is presented below. The arrangement of the chloro and amide substituents on the pyridine ring dictates its electronic and steric properties, which in turn influence its reactivity and potential biological interactions.

Caption: Chemical structure of **3,4-Dichloropicolinamide**.

Physicochemical Properties

Detailed experimental data on the physical properties of **3,4-Dichloropicolinamide** are not widely available in the literature. The following table summarizes its known identifiers and an important storage note from a commercial supplier.[\[1\]](#)

Property	Value	Source
CAS Number	1025720-99-3	Pharmaffiliates [1]
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O	Pharmaffiliates [1]
Molecular Weight	191.01 g/mol	Pharmaffiliates [1]
IUPAC Name	3,4-dichloropicolinamide	P&S Chemicals
Synonyms	3,4-Dichloro-2-pyridinecarboxamide	P&S Chemicals
Appearance	Not available	Pharmaffiliates [1]
Storage	2-8°C Refrigerator	Pharmaffiliates [1]

The recommendation for refrigerated storage suggests that the compound may be sensitive to heat or prone to degradation over time at ambient temperatures.

Synthesis and Chemical Reactions

A specific, validated synthesis protocol for **3,4-Dichloropicolinamide** is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of picolinamides.

Proposed Synthesis Workflow

A potential synthetic pathway could involve the amidation of a corresponding 3,4-dichloropicolinic acid or its activated derivative (e.g., acyl chloride).

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **3,4-Dichloropicolinamide**.

Experimental Protocol (Hypothetical):

- Activation of Carboxylic Acid: 3,4-Dichloropicolinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) to form the more reactive acyl chloride intermediate, 3,4-dichloropicolinoyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane or toluene.
- Amidation: The resulting acyl chloride is then carefully reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through the reaction mixture, to yield the final product, **3,4-Dichloropicolinamide**. The reaction is usually performed at low temperatures to control its exothermicity.
- Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Potential Biological Activity and Applications

Direct studies on the biological activity of **3,4-Dichloropicolinamide** are not currently available in the public domain. However, the broader class of picolinamides has been investigated for various therapeutic applications, which may provide insights into the potential utility of this compound.

Inferred Biological Profile from Related Compounds

- **Antimicrobial Properties:** Several picolinamide derivatives have demonstrated antibacterial and antifungal activities. The specific substitution pattern on the pyridine ring and the nature of the amide substituent are critical for determining the spectrum and potency of antimicrobial action.
- **Enzyme Inhibition:** The picolinamide scaffold is present in a number of molecules that act as enzyme inhibitors. The nitrogen atom of the pyridine ring and the amide functionality can participate in hydrogen bonding and other interactions within the active sites of enzymes.
- **Agrochemical Research:** Some chlorinated pyridine derivatives are utilized in the agricultural sector as herbicides or pesticides. It is plausible that **3,4-Dichloropicolinamide** could be investigated for similar applications.

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities of **3,4-Dichloropicolinamide**.

Safety, Handling, and Toxicity

While a specific Safety Data Sheet (SDS) for **3,4-Dichloropicolinamide** is not widely accessible, general precautions for handling chlorinated aromatic compounds should be strictly followed.

General Handling Procedures

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
- **Avoid Contact:** Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

Potential Hazards

Based on the toxicological profiles of similar chlorinated aromatic compounds, potential hazards may include:

- Irritation: May cause irritation to the skin, eyes, and respiratory tract.
- Toxicity: While not confirmed, ingestion or significant exposure could be harmful.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

3,4-Dichloropicolinamide is a specialized chemical for which detailed scientific data is not yet widely available. This guide has provided a summary of its known characteristics and has offered logical inferences regarding its synthesis and potential biological activities based on the chemistry of related compounds. As with any investigational molecule, further experimental work is required to fully characterize its properties and potential applications. Researchers working with this compound are encouraged to conduct their own thorough analyses and to adhere to strict safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [3,4-Dichloropicolinamide chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592909#3-4-dichloropicolinamide-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com